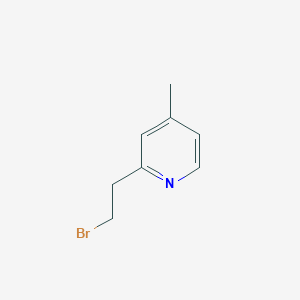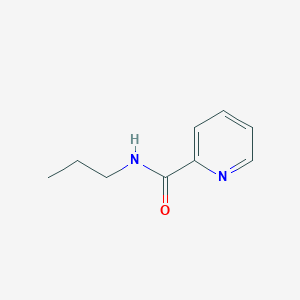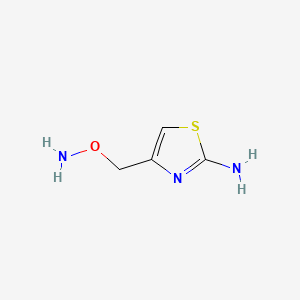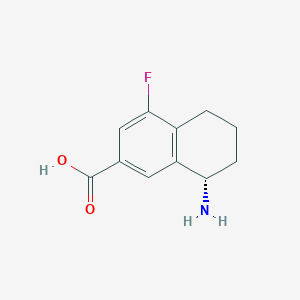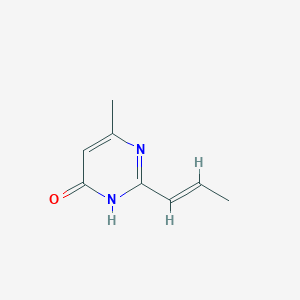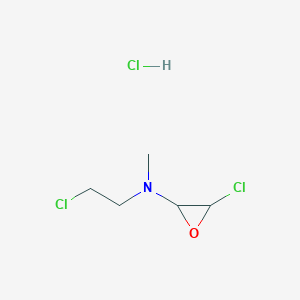
chlormethineN-oxidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ChlormethineN-oxidehydrochloride is a chemical compound that belongs to the class of nitrogen mustards. It is known for its use in chemotherapy as an alkylating agent, which means it works by adding alkyl groups to DNA, thereby preventing the replication of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlormethineN-oxidehydrochloride typically involves the reaction of chlormethine with an oxidizing agent. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and yield. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
ChlormethineN-oxidehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: It can be reduced back to its parent compound, chlormethine.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of chlormethine, which may have different pharmacological properties and applications.
Scientific Research Applications
ChlormethineN-oxidehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to study the effects of alkylating agents on different substrates.
Biology: The compound is used in cell biology to investigate the mechanisms of DNA damage and repair.
Medicine: It is studied for its potential use in chemotherapy and as a treatment for various cancers.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of chlormethineN-oxidehydrochloride involves the alkylation of DNA. The compound binds to the N7 nitrogen atom of guanine bases in DNA, forming cross-links between DNA strands. This prevents the DNA from unwinding and replicating, leading to cell death. The molecular targets include rapidly dividing cancer cells, making it an effective chemotherapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to chlormethineN-oxidehydrochloride include other nitrogen mustards such as:
Mechlorethamine: The parent compound, used in chemotherapy.
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Ifosfamide: A structural analog of cyclophosphamide with similar uses.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to form stable cross-links with DNA. This makes it particularly effective in preventing DNA replication and inducing cell death in cancer cells. Its oxidized form also provides different pharmacokinetic properties, potentially leading to varied therapeutic effects.
Properties
Molecular Formula |
C5H10Cl3NO |
|---|---|
Molecular Weight |
206.49 g/mol |
IUPAC Name |
3-chloro-N-(2-chloroethyl)-N-methyloxiran-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9Cl2NO.ClH/c1-8(3-2-6)5-4(7)9-5;/h4-5H,2-3H2,1H3;1H |
InChI Key |
BHGWDIWIEDEXQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCl)C1C(O1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)


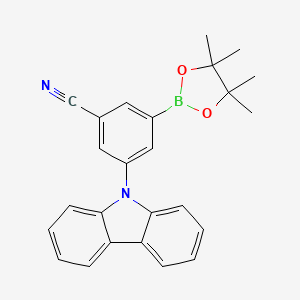
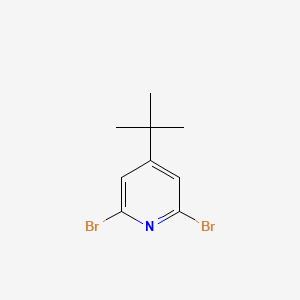
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
